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Introduction
Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey

bee (Apis mellifera). It is a potent blocker of specific subtypes of inwardly rectifying potassium

(Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK or Kir3)

channels, and to some extent, the renal outer medullary potassium (ROMK or Kir1.1) channels.

[1] Due to the oxidation sensitivity of a methionine residue in its sequence, a more stable,

synthetic analog, Tertiapin-Q (TPN-Q), was developed by substituting this methionine with

glutamine.[2] This modification does not alter its blocking properties and makes Tertiapin-Q a

reliable tool for studying Kir channels.[2][3]

The Xenopus laevis oocyte expression system is a robust and widely used platform for the

heterologous expression and functional characterization of ion channels.[4][5] Its large size

facilitates the microinjection of complementary RNA (cRNA) and subsequent

electrophysiological recordings, such as two-electrode voltage clamp (TEVC).[5] This

document provides a detailed protocol for the application of Tertiapin-Q to study GIRK

channels expressed in Xenopus oocytes.
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The following tables summarize the reported affinity and inhibitory concentrations of Tertiapin-

Q for various Kir channel subtypes expressed in Xenopus oocytes.

Table 1: Dissociation Constants (Kd) and Inhibitory Constants (Ki) of Tertiapin-Q

Channel Subtype Kd (nM) Ki (nM) Reference

ROMK1 (Kir1.1) ~2 1.3 [1][6]

GIRK1/GIRK4

(Kir3.1/Kir3.4)
~8 13.3 [1][6]

GIRK1/GIRK2

(Kir3.1/Kir3.2)
~270 -

Table 2: Half-maximal Inhibitory Concentration (IC50) of Tertiapin-Q

Channel Subtype IC50 (nM)
Experimental
Conditions

Reference

GIRK2 (wild-type) ~15
TEVC in Xenopus

oocytes
[1]

BK (hSlo1) ~5

TEVC in Xenopus

oocytes, use-

dependent

[7]

GIRK (HL-1 cells) 1.4 Carbachol stimulation [8]

GIRK (AtT20 cells) 102
Somatostatin

stimulation
[8]

Experimental Protocols
Preparation of Xenopus laevis Oocytes

Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus

laevis.

Defolliculation:
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Separate the ovarian lobes into smaller clusters.

Incubate the clusters in a calcium-free OR2 solution containing collagenase (2 mg/mL) for

60-90 minutes at room temperature with gentle agitation to remove the follicular cell layer.

Wash the oocytes thoroughly with OR2 solution to remove the collagenase.

Oocyte Selection: Manually select healthy stage V-VI oocytes, characterized by their large

size (~1.2 mm) and distinct animal and vegetal poles.

Incubation: Store the selected oocytes in Modified Barth's Saline (MBS) supplemented with

antibiotics (e.g., penicillin and streptomycin) at 18°C.

cRNA Preparation and Microinjection
cRNA Synthesis: Synthesize cRNA encoding the desired GIRK channel subunits (e.g.,

GIRK1 and GIRK2) from linearized cDNA templates using an in vitro transcription kit. Purify

the cRNA and verify its integrity and concentration.

Microinjection:

Pull glass capillaries to create microinjection needles.

Backfill the needle with mineral oil and then load with the cRNA solution.

Place the oocytes in an injection chamber with the vegetal pole oriented upwards.

Inject approximately 50 nL of cRNA solution (containing 0.5 ng of each subunit cRNA) into

the vegetal pole of each oocyte.

For co-expression with a G protein-coupled receptor (GPCR), inject the cRNA for the

receptor (e.g., muscarinic M2 receptor) along with the channel subunits.[9]

Incubation: Incubate the injected oocytes in MBS at 18°C for 2-7 days to allow for channel

expression.

Two-Electrode Voltage Clamp (TEVC) Recordings
Solutions:
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Recording Solution (High K+): 96 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH

7.5.

Tertiapin-Q Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) of

Tertiapin-Q in sterile water and store at -20°C.

Working Solutions: Dilute the stock solution in the recording solution to the desired final

concentrations (e.g., 1-100 nM) on the day of the experiment.

Electrode Preparation:

Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ.

Fill the electrodes with 3 M KCl.

Recording Procedure:

Place an oocyte in the recording chamber and perfuse with the high K+ recording solution.

Impale the oocyte with the two microelectrodes (one for voltage sensing and one for

current injection).

Clamp the membrane potential at a holding potential of, for example, -80 mV.

Record baseline GIRK currents. Currents can be elicited by voltage steps (e.g., from -160

mV to +80 mV).

Application of Tertiapin-Q:

Perfuse the recording chamber with the working solution of Tertiapin-Q.

Allow sufficient time for the toxin to bind and the current to reach a steady-state block. The

time to maximal inhibition can be several minutes.[10]

Record the currents in the presence of Tertiapin-Q.

Washout:

Perfuse the chamber with the control recording solution to wash out the Tertiapin-Q.
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Monitor the recovery of the current. Note that for high-affinity blockers like Tertiapin-Q,

washout can be slow and may not be complete.

Visualizations
Signaling Pathway of GIRK Channel Activation
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GIRK Channel Activation by GPCRs in Xenopus Oocytes
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Caption: Signaling pathway of GPCR-mediated GIRK channel activation and its inhibition by

Tertiapin-Q.

Experimental Workflow

Workflow for Characterizing Tertiapin-Q on GIRK Channels
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Click to download full resolution via product page

Caption: Experimental workflow for the characterization of Tertiapin-Q effects on GIRK

channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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